

Application Notes and Protocols for ONO-8430506 Administration in Rats

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Compound of Interest		
Compound Name:	ONO-8430506	
Cat. No.:	B10831979	Get Quote

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These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of **ONO-8430506** in rat models, based on available preclinical data.

Introduction

ONO-8430506 is a potent and orally bioavailable inhibitor of Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is a secreted enzyme responsible for the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a bioactive lipid mediator.[3][4][5] LPA exerts its effects through at least six G-protein coupled receptors, influencing a variety of cellular processes including proliferation, survival, migration, and smooth muscle contraction.[5][6] By inhibiting ATX, **ONO-8430506** effectively reduces the formation of LPA in plasma.[3][6] These characteristics make **ONO-8430506** a valuable tool for investigating the role of the ATX-LPA signaling axis in various physiological and pathological processes.

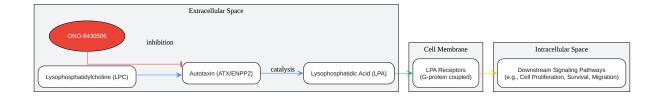
Data Presentation Pharmacokinetic and Dosage Data for ONO-8430506 in Rats



Parameter	Route of Administration	Dosage	Value	Reference
Oral Bioavailability	Oral	1 mg/kg	51.6%	[1][2]
Cmax	Oral	1 mg/kg	261 ng/mL	[1][2]
Terminal Elimination Half- Life	Intravenous	0.3 mg/kg	3.4 hours	[1]
Plasma Clearance	Intravenous	0.3 mg/kg	8.2 mL/min/kg	[1]
Volume of Distribution	Intravenous	0.3 mg/kg	1474 mL/kg	[1]
Efficacious Oral Dose	Oral	30 mg/kg	Persistent inhibition of plasma LPA formation	[2][3][4][6]

Signaling Pathway

The mechanism of action of **ONO-8430506** involves the inhibition of the ATX-LPA signaling pathway.





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ONO-8430506 inhibits the ATX-catalyzed conversion of LPC to LPA.

Experimental Protocols Preparation of ONO-8430506 for Oral Administration in Rats

This protocol describes the preparation of a vehicle solution for the oral gavage of **ONO-8430506**.

Materials:

- ONO-8430506 powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Prepare the Vehicle Solution: A common vehicle for oral administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
 - For a 1 mL final volume, combine:
 - 100 µL DMSO



- 400 µL PEG300
- 50 µL Tween-80
- 450 μL Saline

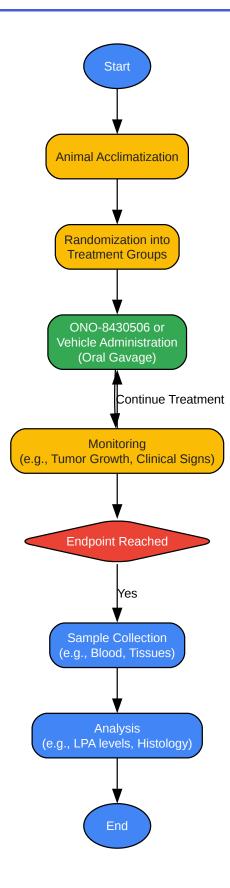
Dissolve ONO-8430506:

- Weigh the required amount of ONO-8430506 based on the desired final concentration and dosing volume. For a 30 mg/kg dose in a 250g rat with a dosing volume of 5 mL/kg, the concentration would be 6 mg/mL.
- Add the ONO-8430506 powder to the DMSO component of the vehicle first and mix thoroughly to ensure it is fully dissolved. Sonication may be used to aid dissolution.[1][2]
- Prepare the Final Formulation:
 - Sequentially add the PEG300, Tween-80, and Saline to the DMSO/ONO-8430506 mixture.
 [1][2]
 - Vortex the solution thoroughly after the addition of each component to ensure a homogenous mixture. The final solution should be clear.[1]
- Administration:
 - Administer the prepared solution to rats via oral gavage at the desired dosage.
 - It is recommended to prepare the working solution fresh on the day of use.[1]

Experimental Workflow for In Vivo Studies in Rats

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **ONO-8430506** in a rat model.





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A typical workflow for in vivo studies of **ONO-8430506** in rats.



Disclaimer: All protocols are for research purposes only. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

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